N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a 4-methoxypiperidin-1-yl substituent at the para position of the benzamide core.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-25-16-8-10-23(11-9-16)15-5-2-13(3-6-15)19(24)22-14-4-7-18(21)17(20)12-14/h2-7,12,16H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIIVGIAQUTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in drug development targeting various diseases, including cancer and neurological disorders. Its unique molecular structure, characterized by a benzamide core substituted with a piperidine ring and halogenated phenyl groups, suggests significant biological activity.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 362.8 g/mol
- CAS Number : 2034247-56-6
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 362.8 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly enzymes and receptors involved in disease pathways. Preliminary studies indicate that compounds with similar structures can act as inhibitors of various protein kinases, which play critical roles in cancer progression and treatment strategies.
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth and proliferation.
- Receptor Modulation : It has potential to modulate receptor activity, influencing cellular signaling pathways involved in disease processes.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(3-Methoxypiperidin-1-YL)phenyl)-4-propylbenzamide | Contains a propyl group instead of chloro and fluorine | Potentially different biological activity due to structural variations |
| 2-Bromo-N-(4-(3-methoxypiperidin-1-YL)phenyl)benzamide | Features a bromine atom instead of chlorine | Alters reactivity and possibly biological interactions |
| N-(4-(3-methoxypiperidin-1-YL)phenyl)isonicotinamide | Incorporates an isonicotinamide moiety | May exhibit different pharmacological properties due to additional nitrogen heterocycle |
Case Studies and Research Findings
Recent research highlights the potential of this compound in various therapeutic contexts:
- Cancer Research : Studies have shown that similar benzamide derivatives can inhibit protein kinases, which are crucial for tumor growth. Further investigation into this compound's specific kinase inhibition could yield promising results for cancer treatment.
- Neurological Disorders : The piperidine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological conditions influenced by neurotransmitter systems.
- Antimicrobial Activity : While not primarily focused on antimicrobial properties, structural analogs have demonstrated activity against various pathogens, suggesting that further exploration into this compound's antibacterial potential may be warranted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzamide derivatives, focusing on substituents, synthetic yields, biological activities, and physicochemical properties.
Structural and Functional Insights
Substituent Effects on Activity :
- The methoxypiperidine group in the target compound may enhance blood-brain barrier penetration compared to polar groups like imidazole () or thiazolidinedione (), making it suitable for CNS targets .
- Pyrimidine- and piperazine-containing analogs (e.g., L533-0208, WC 44) demonstrate the importance of aromatic and heterocyclic moieties in target engagement, possibly through π-π interactions or hydrogen bonding .
Synthetic Accessibility :
- Solubility and Stability: The methoxy group in the target compound may improve solubility over nonpolar substituents (e.g., dichlorophenyl in ). Thiazolidinedione derivatives () exhibit moderate solubility in DMSO, critical for in vitro assays .
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide?
The compound is typically synthesized via amide coupling between substituted anilines and benzoyl chlorides. For example:
- Step 1 : React 3-chloro-4-fluoroaniline with 4-methoxypiperidine to functionalize the piperidine moiety.
- Step 2 : Couple the intermediate with 4-nitrobenzoyl chloride (or similar activated carbonyl derivatives) under Schotten-Baumann conditions (e.g., using triethylamine in dichloromethane at 0–5°C) .
- Step 3 : Purify via column chromatography (e.g., chloroform:methanol 3:1) and crystallize from diethyl ether or ethanol .
Q. What analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.0 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 403.8 for C19H19ClFN3O2) .
- UV-Vis : Monitor electronic transitions (e.g., λmax ~270 nm for benzamide π→π* transitions) .
Q. How is preliminary biological activity screened?
- In vitro assays : Test against protozoan parasites (e.g., Trypanosoma brucei) or bacterial targets (e.g., Mycobacterium tuberculosis) at 1–10 µM concentrations .
- Cytotoxicity : Use human cell lines (e.g., HeLa) with IC50 thresholds >50 µM to prioritize safety .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization?
-
Substituent effects : Replace the 4-methoxypiperidine group with 4-hydroxypiperidine to enhance solubility. Chlorine/fluorine substitutions on the phenyl ring impact target binding (e.g., IC50 shifts from 0.8 µM to 2.5 µM with bulkier groups) .
-
Data table :
Substituent IC50 (µM) LogP 4-OCH3 0.8 3.1 4-OH 1.2 2.8 4-Cl 2.5 3.4
Q. What computational strategies predict binding modes?
- Docking studies : Use AutoDock Vina to model interactions with enzymes like InhA (enoyl-ACP reductase). Key residues (e.g., Tyr158, Lys165) form hydrogen bonds with the benzamide carbonyl .
- MD simulations : Simulate 100 ns trajectories to assess stability of the piperidine moiety in hydrophobic pockets .
Q. How to resolve contradictions between solubility and activity data?
Q. What methods assess metabolic stability?
Q. How to address formulation challenges for in vivo studies?
- Lipid nanoparticles (LNPs) : Encapsulate the compound (10% w/w) using microfluidics (e.g., ethanol injection). Achieve >80% encapsulation efficiency and sustained release over 72 hours .
- Pharmacokinetics : In rats, LNPs increase bioavailability from 12% (free drug) to 58% (AUC0–24h 450 ng·h/mL) .
Methodological Best Practices
- Synthetic reproducibility : Use ultrasound-assisted reactions (e.g., 40 kHz, 100 W) to reduce reaction times by 50% and improve yields .
- Data validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm regiochemistry .
- Biological triaging : Prioritize compounds with >10-fold selectivity between target (e.g., InhA) and off-targets (e.g., human carbonic anhydrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
